



The Chemical Characterization of Phenazine Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 2,7-Diamino-3-methoxyphenazine

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For Researchers, Scientists, and Drug Development Professionals

Phenazines are a large and diverse class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry, materials science, and microbiology.[1] Their broad spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic properties, makes them attractive scaffolds for drug discovery and development.[1][2] This technical guide provides an in-depth overview of the key techniques and methodologies used for the chemical characterization of phenazine derivatives, with a focus on spectroscopic and crystallographic methods.

Spectroscopic Characterization

Spectroscopic techniques are fundamental to the elucidation of the chemical structure of newly synthesized or isolated phenazine derivatives. The most commonly employed methods include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of phenazine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure.[3][4]

Table 1: Representative ¹H NMR Chemical Shifts (δ) for Phenazine Derivatives



Compound	Solvent	Proton	Chemical Shift (ppm)	Multiplicity	J-coupling (Hz)
Phenazine	CDCl ₃	H-1, H-8	8.249	m	_
H-2, H-7	7.834	m			_
(E)-N'- (pyridine-4- methyl)phena zine-1- carbonyl hydrazide	d-DMSO	NH	13.42	S	_
4-pyridine-H	8.72	d	6.0	_	
N=CH	8.62	S			
quinoxaline-H	8.57–8.47	d	6.0	_	
quinoxaline-H	8.37–8.32	d		_	
quinoxaline-H	8.14–8.05	m			
4-pyridine-H	7.78	d	6.0		
11-(4- cyanophenyl) dipyrido[3,2- a:2',3'- c]phenazine	CDCl₃	H-1, H-8	9.65	m	
H-3, H-6	9.31	m			-
H-10	8.58	d	2.2	_	
H-13	8.46	d	8.8	_	
H-12	8.17	dd	8.9, 2.1	_	
H-16	7.97	d	8.7	_	
H-17	7.87	d	8.6	_	
H-2, H-7	7.83	m			



Data compiled from references[3][5][6].

Table 2: Representative 13 C NMR Chemical Shifts (δ) for Phenazine Derivatives

Compound	Solvent	Carbon	Chemical Shift (ppm)
(E)-N'-(pyridine-4- methyl)phenazine-1- carbonyl hydrazide	CDCl₃	C=O	161.3
Aromatic C	151.1, 148.5, 143.4, 141.0, 140.2, 136.6, 134.6, 132.3, 131.4, 130.2, 130.0, 128.6, 127.8, 122.6, 119.0, 118.0, 114.1		
Aliphatic C	56.3	_	
11-(4- cyanophenyl)dipyrido[3,2-a:2',3'- c]phenazine	CDCl3	Aromatic C	152.64, 152.60, 147.67, 144.03, 142.66, 142.44, 141.82, 141.49, 134.62, 134.52, 133.13, 130.65, 130.17, 128.42, 127.84, 127.77, 124.69
CN	118.72		
C18	112.43	_	

Data compiled from references[3][6].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of phenazine derivatives and to gain insights into their structure through fragmentation analysis. High-resolution mass



spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.[3][7]

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for a Phenazine Derivative

Compound	lonization Mode	Calculated m/z	Found m/z	Molecular Formula
(E)-N'-(pyridine- 4- methyl)phenazin e-1-carbonyl hydrazide	ESI+	328.1102 [M+H]+	328.1198 [M+H]+	C19H13N5O

Data from reference[3].

X-ray Crystallography

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule.[3][8] This method provides precise information on bond lengths, bond angles, and the overall conformation of the phenazine derivative in the solid state.

Table 4: Crystallographic Data for a Phenazine Derivative



Parameter	(E)-N'-(2-hydroxy-4-(2-(piperidine-1-yl) ethoxy) benzyl) phenazine-1-carbonyl hydrazide
Crystal System	Monoclinic
Space Group	P21/n
a (Å)	10.1234(5)
b (Å)	25.4321(13)
c (Å)	11.2345(6)
α (°)	90
β (°)	109.876(2)
γ (°)	90
V (ų)	2712.3(3)
Z	4
R-factor (%)	5.23

Data extracted from a representative study[3]. Note that specific parameters will vary for different derivatives.

Experimental Protocols

The synthesis and characterization of phenazine derivatives involve a series of well-defined experimental procedures. Below are generalized protocols for synthesis and characterization.

General Synthesis of Phenazine-1-carboxylic Acylhydrazone Derivatives

This protocol describes a common synthetic route to a class of phenazine derivatives.[3][4]

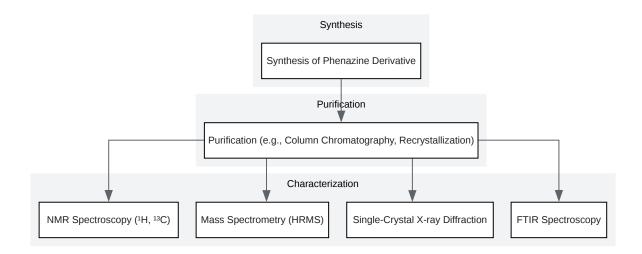
 Synthesis of Phenazine-1-carboxylic acid (PCA): Aniline is reacted with 2-bromo-3-nitrobenzoic acid to yield PCA.



- Esterification: The synthesized PCA is then esterified, typically using an alcohol in the presence of an acid catalyst.
- Hydrazinolysis: The ester is reacted with hydrazine hydrate to form phenazine-1-carboxylic hydrazine.
- Condensation: Finally, the phenazine-1-carboxylic hydrazine is condensed with various aldehydes or ketones to yield the target acylhydrazone compounds.

Characterization Workflow

The following workflow outlines the typical steps for the chemical characterization of a newly synthesized phenazine derivative.



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Fig. 1: A typical experimental workflow for the synthesis and characterization of phenazine derivatives.

Biological Activity and Signaling Pathways

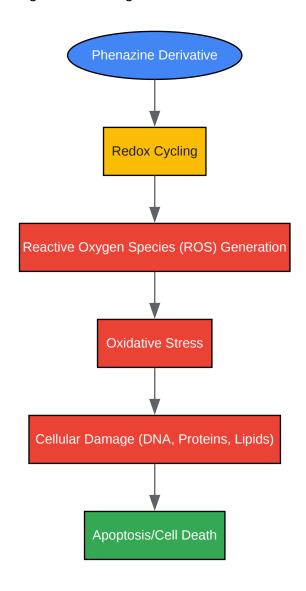
Phenazine derivatives exhibit a wide range of biological activities, which are often attributed to their ability to participate in redox cycling and generate reactive oxygen species (ROS).[9][10]



Understanding the signaling pathways affected by these compounds is crucial for their development as therapeutic agents.

General Mechanism of Action

Many phenazines exert their biological effects by interfering with cellular respiration and inducing oxidative stress.[10] This can lead to a cascade of downstream events, ultimately resulting in cell death in pathogenic microorganisms or cancer cells.



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Fig. 2: A simplified signaling pathway illustrating the general mechanism of action for many phenazine derivatives.



Conclusion

The chemical characterization of phenazine derivatives is a multi-faceted process that relies on a combination of powerful analytical techniques. NMR spectroscopy and mass spectrometry are essential for elucidating the chemical structure, while single-crystal X-ray diffraction provides definitive proof of the three-dimensional arrangement of atoms. A thorough understanding of these characterization methods, coupled with detailed experimental protocols and an appreciation for the biological context of these molecules, is critical for advancing the development of novel phenazine-based drugs and materials.

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